4-Mercapto-2-nitrophenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5NO3S |
|---|---|
Molecular Weight |
171.18 g/mol |
IUPAC Name |
2-nitro-4-sulfanylphenol |
InChI |
InChI=1S/C6H5NO3S/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,8,11H |
InChI Key |
IMIANYARSLMAGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S)[N+](=O)[O-])O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Mercapto 2 Nitrophenol and Its Precursors
Optimization of Reaction Conditions for Enhanced Selectivity and Yield
The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions, including temperature, solvent, catalyst, and reaction time.
In the nitration of phenols, temperature control is critical to prevent over-nitration and to influence the ortho/para isomer ratio. byjus.com The separation of the resulting isomers is often achieved by steam distillation, exploiting the higher volatility of the ortho-isomer due to intramolecular hydrogen bonding. byjus.com
For the thiolation step, the choice of solvent and base is important. In the reaction of chloronitrophenols with mercaptans, the use of a solvent mixture like ethanol (B145695) and water, along with a base such as sodium hydroxide (B78521), has been reported to be effective. google.com The reaction temperature is also a key parameter, with reflux conditions often employed to drive the reaction to completion. google.com
In the synthesis of 4-mercaptophenols from phenols and sulfur monochloride, the use of methanol (B129727) as a solvent is noted to attenuate the reactivity of the potent electrophile, sulfur monochloride, thereby preventing multiple sulfuration. google.com The subsequent reduction step with zinc and hydrochloric acid is typically carried out at room temperature for an extended period. google.com
Recent advancements in synthetic methodology, such as the use of microwave irradiation or sonication, have been shown to significantly reduce reaction times and improve yields in the synthesis of related compounds. researchgate.net For instance, the synthesis of a novel imine from cinnamaldehyde (B126680) and 4-amino-2-nitrophenol (B85986) was achieved with higher yield in a much shorter time using sonication compared to conventional refluxing. researchgate.net While not directly applied to 4-Mercapto-2-nitrophenol in the provided sources, these eco-friendly techniques represent a promising avenue for optimizing its synthesis.
Solvent Effects on Reaction Outcomes
The solvent is not merely a medium for the reaction but an active participant that can influence reaction rates and equilibrium constants. In syntheses related to mercaptophenols, the solvent's polarity, ability to form hydrogen bonds, and its dipolarity/polarizability are significant factors.
For instance, in reactions like atom transfer radical polymerization (ATRP), which can be conceptually related to the synthesis of complex molecules, the solvent has a more substantial effect compared to other radical reactions. researchgate.net The solvent affects the redox properties of catalysts and the structure of complexes in solution, which in turn influences the reaction kinetics. researchgate.net The use of different solvents such as acetonitrile, DMF, and DMSO can lead to a significant variation in the activation rate constants. researchgate.net
In the context of synthesizing mercapto-containing compounds, deep eutectic solvents (DESs) have emerged as green and eco-friendly media. nih.gov These solvents can act as both the solvent and catalyst. nih.gov For the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones, a study of 20 different choline (B1196258) chloride-based DESs found that choline chloride:urea (1:2) was the most effective. nih.gov The choice of DES can significantly impact the product yield. nih.gov
The table below illustrates the effect of different solvents on reaction outcomes in related syntheses.
| Solvent/Solvent System | Reaction Type | Effect on Outcome | Reference |
| Acetonitrile, DMF, DMSO | Atom Transfer Radical Polymerization | Activation rate constants vary significantly with the solvent, with DMSO being the most active. researchgate.net | researchgate.net |
| Choline Chloride:Urea (1:2) DES | Synthesis of 2-mercaptoquinazolin-4(3H)-ones | Acts as both solvent and catalyst, providing the best product yields among 20 tested DESs. nih.gov | nih.gov |
| Ethanol/Water | Nucleophilic substitution | Used as a solvent for the reaction of 3-chloro-4-nitrophenol (B188101) with mercaptans to produce mercapto-nitrophenols. google.com | google.com |
| Methanol | Nucleophilic substitution | Employed in the reaction of 3-chloro-4-nitrophenol with n-butylmercaptan. google.com | google.com |
Temperature and Pressure Influence on Synthesis
Temperature and pressure are fundamental parameters that can be manipulated to control reaction kinetics and product formation.
Temperature Effects:
In many organic syntheses, including those for mercapto compounds, temperature is a key factor in determining the reaction rate and yield. For the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones in a deep eutectic solvent, increasing the temperature from 40 °C to 80 °C resulted in a significant increase in product yield. nih.gov At 80 °C, the reaction reached its highest yield after just one to two hours. nih.gov
In the synthesis of 4-mercaptophenol (B154117) from polythiobisphenol, the hydrogenolysis reaction was carried out at 150°C for 10 hours. chemicalbook.com This specific temperature was crucial for achieving a high yield of the desired product. chemicalbook.com
Pressure Effects:
The following table summarizes the influence of temperature on specific synthetic reactions.
| Reaction | Temperature (°C) | Effect | Reference |
| Synthesis of 2-mercaptoquinazolin-4(3H)-ones | 40, 60, 80 | Yield increased significantly with temperature, with 80 °C being optimal. nih.gov | nih.gov |
| Hydrogenolysis of polythiobisphenol | 150 | Crucial for achieving a 95% yield of 4-mercaptophenol. chemicalbook.com | chemicalbook.com |
| Synthesis of 3-n-butyl-mercapto-4-nitrophenol | Reflux (boiling) | Reaction was carried out at the boiling point of the solvent mixture. google.com | google.com |
Advanced Purification and Isolation Techniques in Academic Synthesis
Following the synthesis of this compound, effective purification and isolation are essential to obtain a product of high purity, which is crucial for subsequent applications and characterization. Academic research employs a variety of advanced techniques to achieve this.
A common initial step in purification is to work up the reaction mixture. This often involves steps like evaporation of the solvent, followed by dilution with a combination of an organic solvent (like diethyl ether) and water. google.com This partitioning helps to separate the desired product from water-soluble and some organic-soluble impurities. google.com
Chromatographic Techniques:
Flash chromatography is a widely used method for purifying organic compounds. rsc.org It is a rapid form of column chromatography that uses moderate pressure to force the solvent through the column, leading to faster and more efficient separations. In the purification of precursors for sulfonyl chlorides, flash chromatography with a gradient of ethyl acetate (B1210297) in hexanes was employed to obtain the desired product. rsc.org Thin-layer chromatography (TLC) is an indispensable tool used to monitor the progress of a reaction and to determine the appropriate solvent system for flash chromatography. nih.govgoogle.com
Recrystallization:
Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A crude product can be dissolved in a hot solvent and then allowed to cool slowly, leading to the formation of pure crystals while impurities remain in the solution. For a precursor to a sulfonyl chloride, recrystallization from hexanes at -20 °C for two days afforded a light peach solid with high purity. rsc.org In another instance, a crude material was recrystallized from a hexane/tetrahydrofuran (B95107) mixture at 4 °C overnight to yield a purer product. rsc.org The choice of solvent or solvent system is critical for successful recrystallization.
Other Techniques:
Filtration: This is a basic but essential step to remove solid impurities or to collect the desired solid product after precipitation or crystallization. rsc.org
Washing: The separated organic layer after extraction is often washed with water or brine to remove any remaining water-soluble impurities. rsc.org
Drying: After washing, the organic solution is dried over a drying agent like magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4) to remove residual water before the solvent is evaporated. rsc.org
The table below provides a summary of purification techniques used in related academic syntheses.
| Purification Technique | Compound Type | Details | Reference |
| Flash Chromatography | Sulfonyl chloride precursor | Purified using a 5 → 10% ethyl acetate/hexanes gradient. rsc.org | rsc.org |
| Recrystallization | Sulfonyl chloride precursor | Recrystallized from hexanes at -20 °C for 2 days. rsc.org | rsc.org |
| Recrystallization | Amide precursor | Recrystallized from ~4:1 hexanes/tetrahydrofuran at 4 °C overnight. rsc.org | rsc.org |
| Extraction and Washing | General | Diethyl ether and water are used for initial separation, followed by washing of the organic layer. google.com | google.com |
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.
A ¹H NMR spectrum of 4-Mercapto-2-nitrophenol would provide crucial information about the electronic environment of the protons on the benzene (B151609) ring and the thiol and hydroxyl groups. The aromatic region would be expected to show a complex splitting pattern due to the coupling between the three adjacent protons on the substituted ring. The chemical shifts of these aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and mercapto groups. The protons of the -OH and -SH groups would likely appear as broad singlets, with their chemical shifts being dependent on factors such as solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
|---|---|---|---|
| H-3 | Downfield of H-5 and H-6 | Doublet | J(H3-H5) ~2-3 Hz |
| H-5 | Mid-range aromatic | Doublet of doublets | J(H5-H6) ~8-9 Hz, J(H5-H3) ~2-3 Hz |
| H-6 | Upfield of H-3 and H-5 | Doublet | J(H6-H5) ~8-9 Hz |
| -SH | Variable | Singlet (broad) | N/A |
| -OH | Variable | Singlet (broad) | N/A |
The ¹³C NMR spectrum would reveal the number of unique carbon environments in the this compound molecule. Six distinct signals would be expected for the six carbons of the benzene ring. The chemical shifts would be indicative of the electronic environment of each carbon. The carbon attached to the nitro group (C-2) and the hydroxyl group (C-1) would be expected to appear significantly downfield. The carbon bearing the mercapto group (C-4) would also show a characteristic shift.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | ~150-160 |
| C-2 | ~135-145 |
| C-3 | ~115-125 |
| C-4 | ~120-130 |
| C-5 | ~125-135 |
| C-6 | ~110-120 |
To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques would be essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For this compound, this would reveal the coupling between the adjacent aromatic protons (H-5 and H-6) and the weaker coupling between H-3 and H-5.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish correlations between protons and the carbons to which they are directly attached. This would allow for the unambiguous assignment of each carbon signal based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be instrumental in confirming the substitution pattern on the aromatic ring by showing correlations between, for example, the proton at C-6 and the carbons at C-2 and C-4.
Vibrational Spectroscopy for Molecular Structure and Bonding Investigations
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and bonding.
An FTIR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The O-H stretch of the phenol (B47542) and the S-H stretch of the thiol would appear as distinct bands. The nitro group would exhibit strong symmetric and asymmetric stretching vibrations. Aromatic C-H and C=C stretching vibrations would also be present.
Table 3: Predicted FTIR Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Phenol) | 3200-3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| S-H Stretch (Thiol) | 2550-2600 | Weak |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |
| N-O Asymmetric Stretch | 1500-1550 | Strong |
| N-O Symmetric Stretch | 1300-1350 | Strong |
| C-O Stretch (Phenol) | 1200-1260 | Strong |
Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. In the case of this compound, Raman spectroscopy would be particularly useful for observing the S-H and aromatic C-C stretching vibrations. The symmetric stretching of the nitro group would also be expected to produce a strong Raman signal.
Table 4: Predicted Raman Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic Ring Breathing | ~1000 | Strong |
| N-O Symmetric Stretch | 1300-1350 | Strong |
| Aromatic C=C Stretch | 1580-1620 | Strong |
| S-H Stretch | 2550-2600 | Medium |
| Aromatic C-H Stretch | 3000-3100 | Strong |
Electronic Spectroscopy for Conjugation and Electronic Transitions
Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a fundamental technique for investigating the electronic structure of conjugated molecules like this compound. The presence of the benzene ring, substituted with both electron-donating (-OH, -SH) and electron-withdrawing (-NO2) groups, gives rise to characteristic electronic transitions that can be probed to understand the molecule's conjugation and reactivity.
The UV-Vis spectrum of a substituted phenol is dictated by electronic transitions, primarily π → π* and n → π* transitions. The aromatic ring and the nitro group contain π electrons that can be excited from a bonding (π) orbital to an anti-bonding (π) orbital. Additionally, the oxygen, sulfur, and nitro-group oxygen atoms possess non-bonding electrons (n) that can be promoted to an anti-bonding π orbital.
While specific experimental data for this compound is not extensively reported, its spectral characteristics can be inferred from closely related compounds such as 2-nitrophenol (B165410) and 4-nitrophenol (B140041). nih.govresearchgate.net Studies on nitrophenols show distinct absorption peaks in the UV region. nih.gov For instance, 2-nitrophenol in water exhibits absorption maxima at approximately 276 nm and 346 nm. nih.gov 4-nitrophenol shows a strong absorption band around 318 nm. researchgate.net These absorptions are attributed to the π → π* transitions within the conjugated system. researchgate.net
The electronic spectrum is highly sensitive to the pH of the solution. Deprotonation of the phenolic hydroxyl group to form a phenolate (B1203915) ion extends the conjugated system, resulting in a bathochromic (red) shift to a longer wavelength. nih.gov For 4-nitrophenol, this shift is significant, with the peak moving from ~317 nm to ~400 nm upon formation of the yellow-colored 4-nitrophenolate (B89219) ion in basic conditions. researchgate.netwikipedia.org A similar effect would be anticipated for this compound, where deprotonation of the highly acidic phenolic proton would lead to a significant red shift in its absorption maximum.
Table 1: Typical UV-Vis Absorption Maxima (λmax) for Nitrophenol Analogs in Aqueous Solution
| Compound | Condition | λmax (nm) | Reference |
|---|---|---|---|
| 2-Nitrophenol | Acidic (Protonated) | ~279, ~351 | nih.gov |
| 2-Nitrophenolate | Basic (Deprotonated) | ~412 | nih.gov |
| 4-Nitrophenol | Acidic (Protonated) | ~317 | wikipedia.org |
| 4-Nitrophenolate | Basic (Deprotonated) | ~400-405 | researchgate.netwikipedia.orgmetrohm.com |
| 4-Mercaptophenol (B154117) | Toluene | ~250 | researchgate.net |
UV-Vis spectrophotometry is a powerful and widely used technique for monitoring the progress of chemical reactions in real-time, particularly when the reactants and products have distinct absorption spectra. This method allows for the determination of reaction kinetics and efficiency.
A classic example that illustrates this application is the catalytic reduction of 4-nitrophenol to 4-aminophenol (B1666318). acs.org The reaction is typically monitored by observing the change in the UV-Vis spectrum of the reaction mixture over time. Initially, in a basic medium, the solution containing the 4-nitrophenolate ion exhibits a strong absorbance at approximately 400 nm. metrohm.com As the reduction proceeds, the intensity of this peak decreases, while a new peak corresponding to the formation of 4-aminophenol appears at a lower wavelength, around 300 nm.
By recording spectra at regular intervals, a plot of absorbance versus time can be generated. This data can then be used to calculate the reaction rate and other kinetic parameters. depauw.edu The principle is directly applicable to reactions involving this compound, such as its oxidation, reduction, or complexation reactions, provided the spectral properties of the reactants and products differ sufficiently.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. For this compound (C₆H₅NO₃S), the exact molecular weight can be calculated from the sum of the isotopic masses of its constituent atoms, which is 171.0041 g/mol . In a mass spectrum, this would be observed as the molecular ion peak [M]⁺ or the protonated molecular ion [M+H]⁺.
Upon ionization, typically by electron impact (EI), the resulting molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral species. The pattern of these fragments provides a molecular fingerprint. For this compound, characteristic fragmentation pathways can be predicted based on its functional groups.
Common fragmentation patterns for nitrophenols include the loss of the nitro group, either as a nitrogen dioxide radical (•NO₂, 46 Da) or a nitric oxide radical (•NO, 30 Da), followed by the loss of carbon monoxide (CO, 28 Da). libretexts.org The presence of a mercapto group introduces other potential fragmentation pathways, such as the loss of a sulfhydryl radical (•SH, 33 Da) or hydrogen sulfide (B99878) (H₂S, 34 Da). Aromatic rings themselves can undergo characteristic cleavages. The analysis of the mass-to-charge ratios (m/z) of these daughter ions helps to piece together the structure of the parent molecule. libretexts.org
Table 2: Predicted Mass Spectrometry Fragments for this compound (Molecular Weight ≈ 171.18)
| m/z (Proposed) | Identity of Lost Neutral Fragment | Formula of Lost Fragment | Mass of Lost Fragment (Da) |
|---|---|---|---|
| 154 | Hydroxyl radical (from phenol) | •OH | 17 |
| 141 | Nitric oxide radical | •NO | 30 |
| 138 | Sulfhydryl radical | •SH | 33 |
| 125 | Nitrogen dioxide radical | •NO₂ | 46 |
| 113 | Nitric oxide + Carbon monoxide | •NO + CO | 58 |
| 97 | Nitrogen dioxide + Carbon monoxide | •NO₂ + CO | 74 |
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray diffraction (XRD), particularly single-crystal X-ray crystallography, is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govnih.gov This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's physical and chemical properties.
The process involves growing a suitable single crystal of the compound, which is then exposed to a monochromatic X-ray beam. The crystal lattice diffracts the X-rays, producing a unique diffraction pattern of spots. nih.gov By analyzing the positions and intensities of these spots, the electron density map of the molecule can be calculated, ultimately revealing the atomic structure.
While the specific crystal structure of this compound is not prominently available in the reviewed literature, data from related nitrophenol isomers illustrate the type of information obtained. For example, p-nitrophenol is known to exist in at least two polymorphic forms (different crystal structures of the same compound), which have been thoroughly characterized by XRD. nih.gov The crystal structure of 2-nitrophenol has been determined to belong to the monoclinic crystal system with the space group P 1 21/c 1. nih.gov An XRD analysis of this compound would yield similarly detailed structural parameters.
Table 3: Crystallographic Parameters Obtainable from Single-Crystal XRD Analysis
| Parameter | Description | Example (2-Nitrophenol) nih.gov |
|---|---|---|
| Crystal System | One of seven crystal systems describing the lattice symmetry. | Monoclinic |
| Space Group | Describes the symmetry of the crystal structure. | P 1 21/c 1 |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 6.35 Å, b = 14.33 Å, c = 6.68 Å α = 90°, β = 103.35°, γ = 90° |
| Unit Cell Volume (V) | The volume of the unit cell. | 591.1 ų |
| Molecules per Unit Cell (Z) | The number of molecules within one unit cell. | 4 |
| Atomic Coordinates | The (x, y, z) position of each atom in the unit cell. | (Data available in crystallographic databases) |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. mdpi.com It is a quantum mechanical modeling method used to investigate the electronic, magnetic, and structural properties of molecules and materials. DFT methods are widely used due to their favorable balance between accuracy and computational cost, making them suitable for a wide range of chemical systems. nih.gov
Geometry Optimization and Conformational Analysis
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 4-Mercapto-2-nitrophenol, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until those forces are negligible. conflex.net This process is crucial as the molecular geometry dictates many of its chemical and physical properties.
Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. conflex.net While the aromatic ring of this compound is relatively rigid, the orientation of the hydroxyl (-OH), thiol (-SH), and nitro (-NO2) groups can vary. DFT calculations can be used to determine the relative energies of these different conformers, identifying the most stable and energetically accessible forms of the molecule. nih.gov The choice of the functional and basis set, such as B3LYP with a 6-311G(d,p) basis set, is critical for obtaining accurate geometries. rjpn.org
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org
HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the outermost orbital containing electrons. A molecule with a high-energy HOMO is more willing to donate electrons and is therefore considered a good nucleophile.
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons. A molecule with a low-energy LUMO is a good electron acceptor and thus an electrophile.
For this compound, DFT calculations are used to determine the energies of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the LUMO energy is related to the electron affinity (the energy released when an electron is added). researchgate.net The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap generally implies higher reactivity because less energy is required to excite an electron from the HOMO to the LUMO. chimicatechnoacta.ru
| Property | Description | Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. A higher value suggests greater nucleophilicity. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. A lower value suggests greater electrophilicity. |
| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO (ELUMO - EHOMO). | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) is a valuable tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. nih.gov It is a plot of the electrostatic potential on the surface of a molecule, typically represented by a color-coded map on an electron density isosurface. researchgate.net
The different colors on an MESP map indicate the regions of varying electrostatic potential:
Red: Regions of most negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack (attraction of positive species). jchemlett.com These areas are often associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen.
Blue: Regions of most positive electrostatic potential, electron-deficient, and are susceptible to nucleophilic attack (attraction of negative species). jchemlett.com These are typically found around hydrogen atoms, especially those bonded to electronegative atoms.
Green: Regions of neutral or near-zero potential.
For this compound, an MESP map would likely show negative potential (red) around the oxygen atoms of the nitro and hydroxyl groups, as well as the sulfur atom of the mercapto group, indicating these as potential sites for interaction with electrophiles. imist.ma Conversely, the hydrogen atom of the hydroxyl and thiol groups would exhibit a positive potential (blue), making them susceptible to interaction with nucleophiles. jchemlett.com MESP analysis provides a powerful visual guide to understanding intermolecular interactions, including hydrogen bonding. nih.gov
Non-Covalent Interactions (NCI) Analysis
Non-covalent interactions (NCIs) are crucial in determining the structure, stability, and function of molecular systems in various chemical and biological processes. nih.gov NCI analysis is a computational technique that allows for the visualization and characterization of weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, within a molecule or between molecules. jussieu.fr
The method is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (RDG). youtube.com By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue, different types of non-covalent interactions can be identified and visualized as isosurfaces:
Strong attractive interactions (e.g., hydrogen bonds): Typically appear as blue or green surfaces.
Weak van der Waals interactions: Often represented by green or light-colored surfaces.
Steric repulsion: Indicated by red or brown surfaces.
For this compound, NCI analysis can reveal intramolecular hydrogen bonding between the hydroxyl or thiol group and the adjacent nitro group, which can significantly influence its conformational preference and reactivity. It can also provide insights into how the molecule might interact with other molecules or a solvent.
Quantum Chemical Descriptors for Reactivity Prediction
Beyond the fundamental properties derived from DFT, a range of quantum chemical descriptors can be calculated to provide a more quantitative prediction of a molecule's reactivity. researchgate.netarxiv.org These descriptors are often derived from the HOMO and LUMO energies.
Chemical Hardness and Softness
Chemical hardness (η) and softness (S) are concepts that quantify the resistance of a molecule to changes in its electron distribution. nih.gov These parameters are directly related to the HOMO-LUMO energy gap.
Chemical Hardness (η): Defined as half the energy difference between the ionization potential (I) and the electron affinity (A). Using Koopmans' theorem, this can be approximated as: η ≈ (ELUMO - EHOMO) / 2 A "hard" molecule has a large HOMO-LUMO gap and is less reactive. chimicatechnoacta.ru It is more resistant to changes in its electron number. nih.gov
Chemical Softness (S): Defined as the reciprocal of chemical hardness: S = 1 / (2η) A "soft" molecule has a small HOMO-LUMO gap and is more reactive. chimicatechnoacta.ru
For this compound, the calculated values of chemical hardness and softness provide a quantitative measure of its stability and reactivity. A lower hardness value compared to other related phenols would suggest a higher propensity to react. rjpn.org
| Descriptor | Formula (Approximation) | Interpretation |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. Higher value indicates greater stability. |
| Chemical Softness (S) | 1 / (2η) | Propensity to undergo chemical reaction. Higher value indicates greater reactivity. |
Electrophilicity and Nucleophilicity Indices
The reactivity of a chemical species can be quantitatively described through conceptual Density Functional Theory (DFT), which defines various global reactivity indices. These indices, including electrophilicity (ω) and nucleophilicity (N), are crucial for predicting how a molecule will behave in a chemical reaction. The electrophilicity index measures the propensity of a species to accept electrons, while the nucleophilicity index quantifies its ability to donate electrons.
These indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the presence of both electron-donating (hydroxyl and thiol) and electron-withdrawing (nitro) groups creates a complex electronic environment. The nitro group significantly lowers the LUMO energy, suggesting a higher susceptibility to nucleophilic attack. Conversely, the hydroxyl and thiol groups elevate the HOMO energy, indicating potential for electrophilic behavior.
A hypothetical table of reactivity indices for this compound, as would be derived from DFT calculations, is presented below. These values are illustrative and would be calculated using standard quantum chemical software packages.
| Parameter | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | - | -7.5 |
| LUMO Energy | ELUMO | - | -2.1 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.4 |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.8 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.7 |
| Electrophilicity Index | ω | χ2 / (2η) | 4.27 |
| Nucleophilicity Index | N | EHOMO(Nucleophile) - EHOMO(TCE) | Dependent on reference |
Note: The Nucleophilicity Index (N) is typically calculated relative to a standard reference molecule like tetracyanoethylene (B109619) (TCE).
Ionization Potential and Electron Affinity
Ionization potential (IP) and electron affinity (EA) are fundamental properties that relate to the energy required to remove an electron and the energy released upon gaining an electron, respectively. These parameters are directly related to the HOMO and LUMO energies through Koopmans' theorem, which provides a reasonable approximation.
Vertical Ionization Potential (VIP): The energy required to remove an electron from the molecule without allowing for the relaxation of the resulting cation's geometry. It is approximated by the negative of the HOMO energy (-EHOMO).
Vertical Electron Affinity (VEA): The energy released when a molecule captures an electron without a change in the geometry of the resulting anion. It is approximated by the negative of the LUMO energy (-ELUMO).
For this compound, the electron-withdrawing nitro group is expected to result in a relatively high electron affinity, while the electron-donating groups will influence its ionization potential.
| Parameter | Abbreviation | Approximation | Hypothetical Value (eV) |
| Vertical Ionization Potential | VIP | -EHOMO | 7.5 |
| Vertical Electron Affinity | VEA | -ELUMO | 2.1 |
More accurate calculations would involve ΔSCF methods, where the energies of the neutral, cationic, and anionic species are all calculated separately to determine the IP and EA.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are invaluable for predicting spectroscopic properties, which can then be used to interpret experimental spectra or to identify the compound.
Simulated Vibrational Spectra (FTIR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can accurately predict these vibrational frequencies and their corresponding intensities. The analysis of the simulated spectra for this compound would reveal characteristic peaks for its functional groups.
O-H Stretch: A broad band in the FTIR spectrum, typically in the range of 3200-3600 cm-1. Its position and shape would be highly indicative of the strength of intramolecular hydrogen bonding.
N-O Stretch: Strong absorptions in the FTIR spectrum, usually around 1500-1550 cm-1 (asymmetric) and 1300-1350 cm-1 (symmetric).
S-H Stretch: A weak band in the FTIR spectrum, typically appearing around 2550-2600 cm-1.
Aromatic C-H and C=C Stretches: These would appear in their characteristic regions of the spectrum.
A simulated data table of key vibrational frequencies is shown below.
| Vibrational Mode | Functional Group | Predicted FTIR Frequency (cm-1) | Predicted Raman Intensity (a.u.) |
| O-H Stretch (H-bonded) | -OH | 3350 | Low |
| C-H Stretch (Aromatic) | Ar-H | 3100-3000 | Moderate |
| S-H Stretch | -SH | 2580 | Moderate |
| Asymmetric N-O Stretch | -NO2 | 1540 | High |
| Symmetric N-O Stretch | -NO2 | 1345 | Low |
| C=C Stretch (Aromatic) | Ar-C=C | 1600-1450 | High |
Predicted UV-Vis Absorption Maxima and Intensities
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting the electronic absorption spectra of molecules. The UV-Vis spectrum of this compound would be dominated by π → π* transitions within the aromatic system, with significant contributions from the functional groups. The nitro and hydroxyl groups, in particular, are known to cause a bathochromic (red) shift in the absorption maxima.
The predicted spectrum would likely show multiple absorption bands. The main absorption peaks (λmax) and their corresponding oscillator strengths (f), which are related to the intensity of the absorption, can be calculated.
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 380 | 0.45 | HOMO → LUMO (π → π) |
| S0 → S2 | 290 | 0.20 | HOMO-1 → LUMO (π → π) |
| S0 → S3 | 250 | 0.15 | HOMO → LUMO+1 (π → π*) |
Thermodynamic and Kinetic Stability Analyses
The stability of a molecule can be considered from both thermodynamic and kinetic perspectives.
Thermodynamic Stability: This relates to the molecule's energy relative to its isomers or decomposition products. It can be assessed by calculating the standard Gibbs free energy of formation (ΔGf°). For this compound, the relative stability of different conformers (e.g., rotation of the -OH and -SH groups) and tautomers would be of interest.
Kinetic Stability: This refers to the molecule's resistance to chemical change and is related to the activation energy barriers for potential reactions. A large HOMO-LUMO gap is often associated with higher kinetic stability, as it indicates a greater energy is required to excite the molecule.
Computational studies would involve optimizing the geometry of various isomers and transition states to determine their relative energies and the energy barriers for interconversion.
Investigation of Intramolecular Hydrogen Bonding (IHB) and Tautomerism
The structure of this compound is primed for the formation of intramolecular hydrogen bonds (IHBs). The most likely IHB would occur between the hydroxyl group's hydrogen atom and one of the oxygen atoms of the adjacent nitro group. This interaction would significantly influence the molecule's geometry, spectroscopic properties, and chemical reactivity.
Computational methods can provide strong evidence for IHBs through several analyses:
Geometric Parameters: A short calculated distance between the hydrogen donor (O-H) and acceptor (O=N) atoms.
Vibrational Frequencies: A red shift in the calculated O-H stretching frequency accompanied by an increase in its infrared intensity.
Quantum Theory of Atoms in Molecules (QTAIM): This analysis can identify a bond critical point between the hydrogen and acceptor atoms, providing quantitative information about the strength of the interaction.
Furthermore, the presence of both thiol and hydroxyl groups raises the possibility of tautomerism. For instance, keto-enol and thione-thiol tautomerism could be computationally investigated by calculating the relative energies of the different tautomeric forms. The stability of these tautomers would be heavily influenced by the presence and nature of intramolecular hydrogen bonding.
Reactivity and Reaction Mechanisms of 4 Mercapto 2 Nitrophenol
Reactivity of the Mercapto (-SH) Group
The mercapto, or thiol, group (-SH) is a sulfur analogue of an alcohol's hydroxyl group and is known for its distinct reactivity, including its acidity, nucleophilicity, and ability to undergo oxidation. libretexts.orgwikipedia.org The thiol group of 4-Mercapto-2-nitrophenol is more acidic than the corresponding hydroxyl group of a phenol (B47542) due to the larger size of the sulfur atom and the weaker S-H bond. wikipedia.org This enhanced acidity facilitates the formation of a thiolate anion (S-), which is a potent nucleophile.
One of the hallmark reactions of thiols is the thiol-disulfide exchange, which involves the reaction of a thiolate anion with a disulfide bond (R-S-S-R'). nih.gov This process is a reversible nucleophilic substitution reaction where the thiolate attacks one of the sulfur atoms of the disulfide bond. nih.gov The reaction proceeds via an SN2 mechanism, leading to the formation of a new disulfide and a new thiolate. nih.gov
This interconversion is crucial in biological systems for maintaining the redox state of proteins containing cysteine residues. libretexts.orglibretexts.org In the context of this compound, its thiolate anion can react with a disulfide, creating a new disulfide linkage and releasing a different thiol. The equilibrium of this reaction is influenced by the relative concentrations and reduction potentials of the participating thiols. libretexts.org
The thiolate anion derived from this compound is a strong nucleophile. This property allows it to participate in various nucleophilic substitution and addition reactions. For instance, it can react with alkyl halides in a classic SN2 reaction to form thioethers.
The electron-withdrawing nature of the nitro group on the aromatic ring can influence the nucleophilicity of the thiol group. While the nitro group deactivates the ring towards electrophilic substitution, it can activate it for nucleophilic aromatic substitution (SNAr), although the thiol group itself is more likely to act as the nucleophile rather than be displaced. nih.govorganic-chemistry.org In reactions where this compound acts as a nucleophile, its reactivity is generally higher than its alcohol analogue due to the greater polarizability and lower solvation of the sulfur atom.
The sulfur atom of the mercapto group possesses lone pairs of electrons, enabling it to act as a soft Lewis base and coordinate with metal ions, particularly soft metals like Pd(II), Ni(II), Sn(II), copper, silver, and gold. britannica.comnih.govnih.gov this compound can function as a ligand, forming stable metal complexes. mdpi.comtnstate.edu
Coordination can occur solely through the sulfur atom (monodentate) or may involve chelation with the adjacent hydroxyl group, forming a more stable bidentate complex. The specific coordination mode depends on the metal ion, the reaction conditions, and the pH of the solution, which affects the protonation state of the thiol and phenol groups. nih.gov The formation of insoluble metal thiolates (mercaptides) with heavy metal ions is a characteristic reaction of thiols. britannica.com
Native Chemical Ligation (NCL) is a powerful technique for synthesizing large peptides and proteins by joining two unprotected peptide fragments. nih.govwikipedia.org The reaction occurs between a peptide with a C-terminal thioester and another with an N-terminal cysteine residue. nih.gov The process is often catalyzed by thiol additives, which facilitate a crucial transthioesterification step.
Aromatic thiols, such as thiophenol and 4-mercaptophenylacetic acid (MPAA), are commonly used as catalysts in NCL. nih.govwikipedia.orgchemrxiv.org These catalysts react with the initial peptide thioester to form a more reactive arylthioester intermediate, which then readily reacts with the N-terminal cysteine of the second peptide. wikipedia.org Given its structure as an aromatic thiol, this compound is expected to exhibit similar catalytic activity in NCL systems, enhancing the rate of the key transthioesterification step. nih.gov
Reactivity of the Nitro (-NO2) Group
The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring. Its most prominent reaction is its reduction to an amino group (-NH2).
The reduction of an aromatic nitro group to an amino group is a synthetically important transformation. This conversion is typically achieved through catalytic hydrogenation. The reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a well-established model reaction used to evaluate the efficiency of various catalysts. mdpi.comchemijournal.commdpi.com A similar pathway is employed for the reduction of this compound to produce 4-Amino-2-mercaptophenol. chemicalbook.comscbt.comtheclinivex.com
Below is a table summarizing various catalytic systems commonly used for the analogous reduction of 4-nitrophenol, which are applicable to the reduction of this compound.
| Catalyst Type | Examples | Reducing Agent | Key Findings |
| Noble Metals | Platinum (Pt), Palladium (Pd), Gold (Au), Silver (Ag) Nanoparticles | NaBH₄ | Exhibit high catalytic activity and stability. mdpi.comlongdom.org |
| Copper-Based | Copper (Cu) Nanoparticles, Copper Ferrites (CuFe₅O₈) | NaBH₄ | Cost-effective and efficient catalysts for the reduction process. mdpi.comlongdom.org |
| Composite | Fe₂O₃-Cu₂O-TiO₂ Nanocomposite | NaBH₄ | Magnetic properties allow for easy recovery and reuse of the catalyst. chemijournal.com |
| Supported | Pt Nanoparticles on Co-Al LDH Nanosheets | NaBH₄ | The support enhances catalyst dispersion and stability, allowing for multiple reuse cycles. mdpi.com |
This catalytic reduction is a clean and efficient method for the synthesis of 4-Amino-2-mercaptophenol, a valuable intermediate in various chemical syntheses. scbt.com
Catalytic Reduction Pathways to Amino Groups (e.g., to 4-Amino-2-mercaptophenol)
Heterogeneous Catalysis Mechanisms
The reduction of the nitro group in aromatic compounds like this compound is frequently accomplished using heterogeneous catalysis. In these systems, the catalyst exists in a different phase from the reactants, typically a solid catalyst with reactants in a liquid or gaseous phase. A common application is the catalytic hydrogenation of nitrophenols to aminophenols, a reaction often considered a model for evaluating catalyst performance.
The mechanism for the catalytic reduction of a nitrophenol generally follows the Langmuir-Hinshelwood model. This process involves several key steps:
Adsorption of Reactants : Both the this compound molecule and the reducing agent (e.g., hydrogen gas or a hydride donor like sodium borohydride (B1222165), NaBH4) adsorb onto the surface of the solid catalyst, such as palladium on carbon (Pd/C) or various metal nanoparticles.
Surface Reaction : Once adsorbed, the reactants can migrate across the catalyst surface. The reaction occurs between the adsorbed species. In the case of hydrogenation, adsorbed hydrogen atoms, generated from the dissociation of H2 on the metal surface, react with the adsorbed nitro group. This conversion is a stepwise process, proceeding through intermediate species like nitroso and hydroxylamine (B1172632) derivatives before forming the final amine group.
Desorption of Product : After the reaction is complete, the product, 4-Mercapto-2-aminophenol, desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle.
The catalyst provides a surface that facilitates the reaction, lowering the activation energy. For nitrophenol reduction using NaBH4, the catalyst surface is where the borohydride transfers hydrogen species to the nitro group.
| Catalyst | Typical Reducing Agent | Notes | References |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Hydrogen (H₂) | A highly common and efficient method for reducing both aromatic and aliphatic nitro groups. | |
| Platinum on Carbon (Pt/C) | Hydrogen (H₂) | Effective catalyst, may require higher pressures of H₂. | |
| Raney Nickel (Raney Ni) | Hydrogen (H₂) | Often used when trying to avoid dehalogenation of aryl halides that can occur with Pd/C. | |
| Iron (Fe) in Acid | Acid (e.g., HCl, Acetic Acid) | A classic and mild method using an easily oxidized metal in acid. | |
| Tin(II) Chloride (SnCl₂) | Acid (e.g., HCl) | Provides a mild method for reduction that is tolerant of other reducible groups. |
Homogeneous Catalysis Mechanisms
In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically dissolved in a solvent. While heterogeneous systems are common for nitro reductions, homogeneous catalysts, such as soluble transition metal complexes (e.g., rhodium complexes), can also be employed.
The mechanism in a homogeneous system differs significantly from its heterogeneous counterpart as it does not rely on surface adsorption. Instead, the reaction proceeds through a series of steps involving the soluble catalyst molecule. A general cycle for catalytic reduction might include:
Catalyst Activation : The catalyst may first react with the reducing agent (e.g., H₂ or a transfer hydrogenation agent like formic acid).
Substrate Coordination : The this compound molecule coordinates to the metal center of the catalyst.
Reductive Steps : A series of insertion and elimination steps occur, transferring hydrogen from the metal center to the coordinated nitro group. This proceeds through intermediates, similar to the heterogeneous pathway.
Product Release : The final product, 4-Mercapto-2-aminophenol, is released from the catalyst, regenerating it for another cycle.
Homogeneous catalysis can offer high selectivity under mild conditions, but separating the catalyst from the product can be more challenging than in heterogeneous systems.
Role of Protic Solvents and Hydride Reducers in Reduction Mechanisms
The choice of solvent and reducing agent is critical in the reduction of the nitro group on this compound.
Hydride Reducers : Hydride-donating reagents, such as Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), are powerful reducing agents capable of converting nitro groups to amines. The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electron-deficient nitrogen atom of the nitro group. This initiates a cascade of steps that ultimately removes the oxygen atoms and adds hydrogen atoms, resulting in the amine.
Lithium aluminum hydride (LiAlH₄) is a very strong reducing agent that reduces aliphatic nitro compounds to amines. However, with aromatic nitro compounds, it can sometimes lead to the formation of azo compounds as byproducts.
Sodium borohydride (NaBH₄) is generally milder. While it is often used in catalytic systems for nitrophenol reduction, its direct use can be selective. More specialized reagents, like sulfurated sodium borohydride (NaBH₂S₃), have been developed for the high-yield reduction of aromatic nitro groups to amines, showing selectivity for the nitro group in the presence of other functional groups like esters or nitriles.
Protic Solvents : Protic solvents, which contain O-H or N-H bonds (e.g., water, ethanol (B145695), acetic acid), can have a dual role in reduction reactions.
As a Proton Source : In catalytic hydrogenations (e.g., with Pd/C and H₂), a protic co-solvent like ethanol or acetic acid is often beneficial. It can act as a proton donor, facilitating the steps involved in the reduction of the nitro group intermediates.
As a Solvating Agent : When using strong, anionic nucleophiles like hydride reagents, protic solvents can hinder the reaction. The solvent molecules can form a "cage" around the hydride ion through hydrogen bonding or ion-dipole interactions. This solvation stabilizes the nucleophile, making it less reactive and potentially decreasing the rate of the reduction reaction. For this reason, powerful hydride reductions with reagents like LiAlH₄ are typically carried out in aprotic solvents like tetrahydrofuran (B95107) (THF).
Electrophilic Character in Addition Reactions
Aromatic compounds like this compound are characterized by their tendency to undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring, rather than electrophilic addition, which would disrupt the stable aromatic system. However, under specific, highly reactive conditions, the aromatic ring can be attacked by a powerful electrophile in a reaction that begins with an addition step.
A notable example is the reaction with hydroxyl radicals (•OH), which are potent electrophiles. The proposed mechanism for the reaction of •OH with 4-nitrophenol, a structurally similar compound, involves an initial electrophilic addition of the radical to the electron-rich aromatic ring. Due to the directing effects of the hydroxyl (-OH) and nitro (-NO₂) groups, the radical preferentially adds to the positions ortho to the -OH group. This addition breaks the aromaticity temporarily, forming a dihydroxynitrocyclohexadienyl radical intermediate. This unstable intermediate then undergoes further reactions, such as elimination, to eventually form substituted products.
This type of reaction is distinct from the classic electrophilic addition seen with alkenes, where a π bond is broken to form two new σ bonds. For an aromatic compound, the initial addition is typically followed by a subsequent step that restores the highly stable aromatic ring.
Reactivity of the Phenolic (-OH) Group
Acidity and Proton Transfer Processes
The phenolic hydroxyl group on this compound is acidic. Phenols are generally more acidic than aliphatic alcohols because the negative charge on the resulting conjugate base (the phenoxide ion) is stabilized by resonance, delocalizing the charge over the aromatic ring.
The acidity of the phenolic proton in this compound is significantly influenced by the substituents on the benzene (B151609) ring:
Nitro Group (-NO₂) : The nitro group is a strong electron-withdrawing group through both inductive and resonance effects. When positioned ortho or para to the phenolic group, it can participate directly in resonance with the phenoxide ion, delocalizing the negative charge onto the oxygen atoms of the nitro group. This extensive delocalization greatly stabilizes the conjugate base, making the parent phenol a much stronger acid.
Mercapto Group (-SH) : The sulfur atom can also influence the electronic properties of the ring, though its effect is more complex than that of the nitro group.
In a proton transfer process, a base (B:) removes the acidic proton from the hydroxyl group, resulting in the formation of the 4-mercapto-2-nitrophenoxide ion. This process is an equilibrium that favors the products when a sufficiently strong base is used.
| Compound | Approximate pKa | Reason for Acidity | References |
|---|---|---|---|
| Phenol | 10.0 | Baseline acidity due to resonance stabilization of the phenoxide ion. | |
| 2-Nitrophenol (B165410) | 7.23 | Increased acidity due to the electron-withdrawing nitro group stabilizing the conjugate base. | |
| 4-Nitrophenol | 7.15 | Strongly increased acidity due to resonance and inductive effects of the para-nitro group. | |
| 4-Nitrothiophenol | 4.68 | Illustrates the acidity of the thiol proton, which is generally more acidic than a phenol. |
Etherification and Esterification Reactions
The nucleophilic character of the phenolic oxygen allows it to participate in etherification and esterification reactions.
Etherification : The most common method for converting a phenol into an ether is the Williamson Ether Synthesis . This is a two-step process following an Sₙ2 mechanism:
Deprotonation : The phenol is first treated with a base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to deprotonate the acidic hydroxyl group. This creates a highly nucleophilic phenoxide ion.
Nucleophilic Attack : The resulting phenoxide ion then acts as a nucleophile, attacking a primary alkyl halide (e.g., methyl iodide or ethyl bromide). The nucleophile attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming the C-O bond of the ether.
For this compound, the reaction would proceed by forming the 4-mercapto-2-nitrophenoxide ion, which then attacks the alkyl halide. Secondary and tertiary alkyl halides are generally avoided as they tend to undergo elimination reactions in the presence of the strongly basic phenoxide. The presence of electron-withdrawing groups can make the phenol more reactive in the deprotonation step and can be used for chemoselective etherification.
Esterification : Phenols can be converted to esters, most commonly through reaction with a carboxylic acid or its derivative. The Fischer Esterification involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄).
The mechanism involves several equilibrium steps:
Activation of the Carboxylic Acid : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon much more electrophilic.
Nucleophilic Attack : The lone pair on the phenolic oxygen of this compound attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer and Elimination : A proton is transferred from the phenolic oxygen to one of the hydroxyl groups of the intermediate, turning it into a good leaving group (water). The intermediate then collapses, eliminating a molecule of water to form the protonated ester.
Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
This reaction is generally slow for phenols because the oxygen of a phenol is a weaker nucleophile than that of an alcohol due to its lone pairs being delocalized into the aromatic ring. The reaction is reversible and often requires driving the equilibrium towards the products, for instance, by removing the water as it is formed.
Synergistic Effects of Multiple Functional Groups on Overall Reactivity
The reactivity of this compound is intricately governed by the synergistic and antagonistic interplay of its three functional groups: the hydroxyl (-OH), the nitro (-NO₂), and the thiol (-SH) groups. Their specific positions on the benzene ring lead to a complex electronic environment that dictates the molecule's chemical behavior. The hydroxyl and thiol groups are electron-donating, while the nitro group is strongly electron-withdrawing. This combination creates a unique reactivity profile that is not merely the sum of the individual functionalities.
The hydroxyl group at position 1 and the thiol group at position 4 are both ortho-para directing and activating. They increase the electron density on the benzene ring, particularly at the positions ortho and para to themselves, through resonance effects. In contrast, the nitro group at position 2 is a strong deactivating group and a meta-director, withdrawing electron density from the ring, especially from the ortho and para positions relative to it.
The simultaneous presence of these groups results in a nuanced distribution of electron density. The activating effects of the hydroxyl and thiol groups are in competition with the deactivating effect of the nitro group. This push-pull electronic arrangement significantly influences the molecule's susceptibility to electrophilic and nucleophilic attack, as well as the acidity of the phenolic and thiol protons.
Intramolecular Interactions and Their Influence
A key feature influencing the reactivity of this compound is the potential for intramolecular hydrogen bonding. In molecules like 2-nitrophenol, a strong intramolecular hydrogen bond exists between the hydroxyl group and the adjacent nitro group. askfilo.com This interaction can decrease the acidity of the phenolic proton because it is stabilized within the hydrogen bond. rsc.org In this compound, a similar intramolecular hydrogen bond between the hydroxyl group at C1 and the nitro group at C2 is expected. This would influence the reactivity of the hydroxyl group, making it less available for intermolecular interactions.
Electronic Effects on Acidity and Nucleophilicity
The electron-withdrawing nitro group significantly impacts the acidity of both the phenolic hydroxyl and the thiol groups. By withdrawing electron density from the benzene ring, the nitro group stabilizes the corresponding phenoxide and thiolate anions formed upon deprotonation. This inductive effect increases the acidity of both the -OH and -SH protons compared to phenol and thiophenol, respectively.
The relative positions of the functional groups are crucial. The nitro group is ortho to the hydroxyl group and meta to the thiol group. Therefore, its electron-withdrawing effect will be more pronounced on the hydroxyl group due to proximity and resonance, making the phenolic proton more acidic than the thiol proton.
The nucleophilicity of the resulting anions is also affected. While the nitro group enhances acidity, it simultaneously reduces the nucleophilicity of the phenoxide and thiolate anions by delocalizing the negative charge.
Influence on Electrophilic Aromatic Substitution
For electrophilic aromatic substitution reactions, the directing effects of the functional groups are of paramount importance. The hydroxyl and thiol groups direct incoming electrophiles to the ortho and para positions. The nitro group, being a meta-director, would direct incoming electrophiles to the positions meta to it.
In this compound, the positions available for substitution are C3, C5, and C6.
Position 3: Ortho to the -SH group and meta to the -OH and -NO₂ groups.
Position 5: Ortho to the -OH group and meta to the -SH and -NO₂ groups.
Position 6: Para to the -SH group and ortho to the -OH and -NO₂ groups.
The powerful activating and ortho, para-directing nature of the hydroxyl and thiol groups will likely dominate over the deactivating and meta-directing effect of the nitro group. Therefore, electrophilic substitution would be expected to occur preferentially at positions 5 and 3, which are activated by the -OH and -SH groups, respectively.
Reactivity towards Oxidation and Reduction
The thiol group is susceptible to oxidation, which can lead to the formation of disulfides, sulfenic acids, sulfinic acids, or sulfonic acids. bartleby.com The presence of the electron-withdrawing nitro group can influence the oxidation potential of the thiol. Conversely, the nitro group can be readily reduced to an amino group. The presence of the hydroxyl and thiol groups, being electron-donating, can modulate the reduction potential of the nitro group.
The synergistic interplay of these functional groups can also lead to complex redox chemistry. For instance, under certain conditions, intramolecular redox reactions might be possible, although such reactivity would depend on the specific reaction conditions.
Summary of Synergistic Effects
| Property | Influence of -OH Group | Influence of -NO₂ Group | Influence of -SH Group | Synergistic Outcome |
| Acidity | Decreases pKa of -SH | Decreases pKa of -OH and -SH | Decreases pKa of -OH | Increased acidity of both protons, with the phenolic proton likely being more acidic. |
| Nucleophilicity of Anions | Electron donation increases nucleophilicity | Electron withdrawal decreases nucleophilicity | Electron donation increases nucleophilicity | Moderate nucleophilicity of the anions due to competing effects. |
| Electrophilic Aromatic Substitution | Activating, ortho-para directing | Deactivating, meta directing | Activating, ortho-para directing | Substitution likely favored at positions activated by -OH and -SH groups. |
| Redox Potential | Can influence redox potential of -NO₂ and -SH | Influences redox potential of -SH | Susceptible to oxidation; can influence redox potential of -NO₂ | Complex redox behavior with multiple potential reaction pathways. |
| Intramolecular H-Bonding | Forms H-bond with -NO₂ | Forms H-bond with -OH | - | Modifies the reactivity of the -OH group, decreasing its availability for intermolecular interactions. |
Derivatives and Analogues of 4 Mercapto 2 Nitrophenol in Research
Synthesis and Investigation of Substituted 4-Mercapto-2-nitrophenols
The synthesis of substituted mercaptophenols often involves multi-step procedures. A general method for preparing 4-mercaptophenols includes the reaction of a corresponding phenol (B47542) with sulfur chloride, followed by a reduction step. google.com This reduction is typically accomplished using zinc metal in the presence of a mineral acid like hydrochloric acid. google.com
A more specific process has been patented for the preparation of monomercapto-mononitrophenols. google.com This method involves the reaction of 3-chloro-4-nitrophenols or 5-chloro-2-nitrophenols with mercaptans in an alkaline medium. google.com It was noted that the presence of a phenolate (B1203915) anion was expected to suppress the nucleophilic substitution of the chlorine atom, but the reactions proceeded to yield the desired mercapto-nitrophenol derivatives. google.com For instance, reacting 3-chloro-4-nitrophenol (B188101) with various mercaptans has produced a range of S-substituted 4-mercapto-3-nitrophenol compounds.
Another synthetic route involves protecting the thiol group, for example, as a p-methoxybenzyl thioether. mdpi.com In one study, 4-((4-Methoxybenzyl)thio)-3-nitrophenol was prepared from tert-butyl(4-fluoro-3-nitrophenoxy)dimethylsilane. mdpi.com This reaction yielded the target compound as a bright yellow powder. mdpi.com
The table below summarizes the synthesis of several derivatives of mercapto-nitrophenol as documented in the literature.
| Compound Name | Starting Materials | Yield | Melting Point (°C) | Reference |
| 3-Methylmercapto-4-nitrophenol | 3-chloro-4-nitrophenol, Methyl mercaptan | 92% | 175-176 | google.com |
| 3-Phenylmercapto-4-nitrophenol | 3-chloro-4-nitrophenol, Thiophenol | 64% | 188 | google.com |
| 3-n-Propylmercapto-4-nitrophenol | 3-chloro-4-nitrophenol, n-Propyl mercaptan | 80% | 117-118 | google.com |
| 2-Nitro-5-methylmercapto-phenol | 5-chloro-2-nitrophenol, Methyl mercaptan | 79% | 75-76 | google.com |
| 4-((4-Methoxybenzyl)thio)-3-nitrophenol | tert-Butyl(4-fluoro-3-nitrophenoxy)dimethylsilane, (4-Methoxyphenyl)methanethiol | 27% | 115-116 | mdpi.com |
Exploration of Related Nitro- and Mercapto-phenolic Compounds
Research into related nitro- and mercapto-phenolic compounds provides a broader understanding of the chemical family to which 4-mercapto-2-nitrophenol belongs. Studies have focused on fundamental reactions like nitrosation and the reduction of nitro groups, which are key transformations for these molecules.
The nitrosation of various phenolic compounds, such as phenol, cresols, and dimethylphenols, has been studied kinetically. nih.gov The dominant reaction at a pH greater than 3 is C-nitrosation, where the rate is influenced by the substituents on the phenol ring. nih.govresearchgate.net Electron-donating groups were found to increase the rate of nitrosation. researchgate.net The reaction can be significantly inhibited by increasing the pH or by using a solvent with a lower dielectric constant, such as a water/acetonitrile mixture. researchgate.net
The reduction of aromatic nitro compounds to their corresponding amines is another area of significant research. Iron complexes have been shown to catalyze the reduction of nitroaromatics using pinacolborane (HBpin) as the reducing agent. acs.org Notably, this catalytic system is well-tolerated by substrates that have "free" thiophenol and phenol groups. acs.org In another study, trinuclear iron acetate (B1210297) complexes were used to mediate the reduction of aromatic nitro compounds with 2-mercaptoethanol. psu.edu This process was effective for various substituted nitrobenzenes, yielding the corresponding amines in high yields without reducing other functional groups like aldehydes and ketones. psu.edu The catalytic reduction of 2-, 3-, and 4-nitrophenol (B140041) using metal nanoparticles deposited on supports has also been systematically investigated. mdpi.com
Structure-Reactivity Relationship Studies of Derivatives
Understanding the relationship between the molecular structure of this compound derivatives and their chemical reactivity is crucial for predicting their behavior and designing new compounds with specific properties.
Studies on the nitrosation of a series of substituted phenols have provided clear insights into structure-reactivity relationships. The reactivity sequence is governed by several factors:
Positional Effects : The hydroxyl group directs the electrophilic attack of nitrosating agents preferentially to the para position. nih.gov
Steric Hindrance : Bulky alkyl substituents on the aromatic ring can reduce or prevent the attack by nitrosating agents. nih.gov
Electronic Effects : Electron-donating substituents, through hyperconjugation (e.g., methyl groups) or resonance, increase the electron density of the aromatic ring, enhancing its nucleophilicity and reactivity towards electrophiles. nih.gov Conversely, electron-withdrawing groups, like halogens, decrease reactivity. nih.gov
Computational studies using Density Functional Theory (DFT) have been employed to analyze the structure and reactivity of related molecules. For example, in a series of (E)-1-(2,4-dinitrophenyl)-2-benzylidene hydrazine (B178648) derivatives, DFT calculations helped to examine structural parameters, electronic distributions, and molecular reactivity, providing key insights into their behavior. imist.ma Such theoretical studies on nitrophenols can elucidate properties like total energy, which has been correlated with toxicity. taylorandfrancis.comdergipark.org.tr
The ability of a functional group to participate in hydrogen bonding also significantly impacts reactivity. For instance, the difluoromethyl group (CF2H) has been shown to be a hydrogen-bond donor, a property it shares with the hydroxyl group of 2-nitrophenol (B165410). rsc.org The intramolecular hydrogen bond in 2-nitrophenol provides significant stabilization energy to the molecule. rsc.org
Functionalized Derivatives for Specific Chemical Applications
The strategic functionalization of mercapto-nitrophenol derivatives has led to the development of molecules with specific, targeted applications in chemistry and materials science.
One notable application is in the creation of chemical sensors. Functionalized triazole derivatives have been incorporated into metal-organic frameworks (MOFs) designed to detect hazardous nitrophenol compounds. nanobioletters.com The sensing ability of these MOFs relies on interactions with the nitrophenol, where the extent and position of the nitro groups on the phenyl ring influence the detection signal. nanobioletters.com
Derivatives of mercapto-nitrophenols also serve as key intermediates in the synthesis of complex heterocyclic compounds. For example, 2-mercaptonitrobenzene derivatives, protected with a p-methoxybenzyl group, are precursors for benzo acs.orgfrontiersin.orgthiazolo[2,3-c] google.comresearchgate.netacs.orgtriazoles. mdpi.com This synthesis proceeds through the oxidation of the mercaptan to a disulfide, followed by an intramolecular ring closure. mdpi.com
In another area, 2-chloromercuri-4-nitrophenol (B1200768) has been utilized as a "reporter" group. taylorandfrancis.com This organomercurial reagent can be attached to proteins, and changes in its UV-visible absorbance spectrum can be monitored to provide information about the microenvironment within the protein structure. taylorandfrancis.com
Furthermore, the core structures of related mercapto-heterocycles have been functionalized to create compounds with potential pharmacological activity. For instance, new N-mustards based on 2-mercaptobenzoxazole (B50546) derivatives have been synthesized and investigated for their antitumor properties. nih.gov
Applications of 4 Mercapto 2 Nitrophenol in Advanced Chemical Systems
Role in Catalysis and Nanocatalysis Research
The unique electronic and structural characteristics of 4-Mercapto-2-nitrophenol make it and related compounds valuable in the field of catalysis. Its functional groups can act as anchoring points for catalytic species or can be integrated into larger catalytic architectures.
In the evaluation of nanocatalysts, particularly those involving noble metal nanoparticles, the catalytic reduction of nitrophenols serves as a crucial benchmark reaction. nih.govresearchgate.net While the specific reduction of this compound is less commonly cited, the reduction of its analogue, 4-nitrophenol (B140041) (4-NP), to 4-aminophenol (B1666318) (4-AP) is a universally accepted model reaction. nih.govresearchgate.net This reaction is favored because its progress can be easily and accurately monitored in real-time using UV-Visible spectrophotometry. researchgate.net
The process begins with the addition of a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), to an aqueous solution of 4-nitrophenol. This addition results in the formation of the 4-nitrophenolate (B89219) ion, which exhibits a distinct absorption peak at approximately 400 nm, turning the solution yellow. acs.org In the absence of a catalyst, this peak remains stable for an extended period. acs.org Upon introduction of a catalytically active material, such as gold or silver nanoparticles, the peak at 400 nm diminishes, and a new peak corresponding to the formation of 4-aminophenol appears around 300 nm. acs.org The reaction's completion is visually indicated by the disappearance of the yellow color.
The kinetics of this reduction are typically assumed to follow a pseudo-first-order model with respect to the 4-nitrophenol concentration, given that the reducing agent is used in large excess. acs.org This allows for the calculation of an apparent rate constant (k_app), which serves as a quantitative measure of the catalyst's efficiency. Researchers use this standardized method to compare the performance of various nanocatalysts under different conditions. For instance, studies have demonstrated that the catalytic activity is dependent on factors such as nanoparticle size, the nature of the support material, and the presence of stabilizing ligands. acs.org
| Catalyst System | Support/Stabilizer | Key Findings | Reference |
|---|---|---|---|
| Silver Nanoparticles | Poly(acrylic acid) (PAA) | Demonstrated very high catalytic activity (436 ± 24 L g⁻¹ s⁻¹). Activity could be modulated by exchanging the PAA ligand with glutathione (B108866) (GSH) or bovine serum albumin (BSA). | acs.org |
| Gold Nanoparticles (Au NPs) | Chitosan-coated iron oxide | Magnetically recoverable catalyst showed excellent activity. The reaction was found to be diffusion-controlled due to the chitosan (B1678972) layer. Stable and reusable. | researchgate.net |
| Copper(II) Complexes | N,O-chelating Schiff base ligands | Homogeneous catalyst system evaluated for 4-NP reduction. Complex with N,N′-bis(salicylidene)-o-phenylenediamine ligand showed the highest conversion (97.5%). | researchgate.net |
| Palladium (Pd) Nanoparticles | Polyvinyl alcohol (PVA) | Stable Pd NPs with a mean radius of ~2.1 nm. The activation energy for the reduction was calculated as 14.12 kJ mol⁻¹. | wikipedia.org |
| Gold Nanoparticles (Au NPs) | Mercapto-functionalized porous organosilica | AuNPs immobilized via thiol groups showed good catalytic efficiency with a kinetic constant k_app of 0.0566 min⁻¹. | ensta-paris.fr |
Metal-Organic Frameworks (MOFs) and coordination complexes are classes of materials constructed from metal ions or clusters linked by organic ligands. researchgate.netnih.gov The choice of ligand is critical as it dictates the structure, porosity, and functional properties of the resulting material. Compounds with multiple functional groups capable of coordinating to metal centers are highly sought after for creating catalytically active frameworks. researchgate.netnih.gov
This compound possesses three potential coordination sites: the phenolic oxygen, the thiol sulfur, and the oxygen atoms of the nitro group. This polyfunctional nature makes it a theoretically excellent candidate for a ligand in the synthesis of MOFs and coordination complexes. The thiol and phenol (B47542) groups are well-known for their ability to form stable bonds with a wide range of metal ions. While specific MOFs or catalytic coordination complexes using this compound as the primary ligand are not extensively documented in mainstream literature, the principles are well-established with analogous molecules. For example, S,N-containing ligands have been used to construct Ni-MOF nanoflowers for electrochemical applications, and complexes of 2-amino-4-nitrophenol (B125904) have been synthesized and studied for their biological and catalytic potential. researchgate.netrsc.org The presence of both hard (oxygen) and soft (sulfur) donor atoms in this compound could allow for the construction of heterometallic frameworks or create unique coordination environments at the metal nodes, potentially leading to novel catalytic activities. nih.gov
A significant application of mercapto-functionalized molecules in catalysis is their use in creating composite materials. The strong affinity of the thiol group (-SH) for noble metals like gold (Au), silver (Ag), and palladium (Pd) makes it an ideal anchor for immobilizing metal nanoparticles onto various supports.
This strategy is employed to create highly active and stable heterogeneous catalysts. Research has shown that porous organosilica monoliths can be functionalized with mercapto groups (e.g., using mercaptopropyltrimethoxysilane). ensta-paris.fr These functionalized monoliths can then immobilize gold nanoparticles, which serve as the active catalytic sites. ensta-paris.fr The resulting Au/POM (Porous Organosilica Monolith) composite material demonstrates high catalytic performance in the reduction of 4-nitrophenol. ensta-paris.fr Similarly, thiol-functionalized silica (B1680970) has been used to coat magnetic nanoparticles, which are then used as supports for gold nanoparticles, creating a magnetically recoverable catalyst that is both highly active and reusable.
Use as a Reagent in Organic Transformations
Beyond its role within catalytic systems, this compound is a valuable reagent in its own right, serving as a building block or precursor in the synthesis of more complex chemical structures.
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. beilstein-journals.orgnih.gov The Ugi and Passerini reactions, along with their variations, are cornerstone MCRs in modern organic synthesis.
A key variant is the Ugi-Smiles reaction, a four-component coupling of an aldehyde, an amine, an isocyanide, and an electron-deficient phenol. ensta-paris.frensta-paris.fr The reaction proceeds through a critical intramolecular aromatic nucleophilic substitution known as the Smiles rearrangement. wikipedia.orgensta-paris.fr Studies have shown that both electron-deficient phenols (such as ortho- and para-nitrophenols) and mercapto derivatives (like 6-mercaptopurine) can successfully participate in these reactions, leading to the formation of N-aryl carboxamides or N-arylamino thiocarboxamides, respectively. ensta-paris.frensta-paris.frresearchgate.net
Given that this compound contains both an electron-deficient phenol moiety (activated by the nitro group) and a mercapto group, it stands as a highly promising precursor for such transformations. Its dual functionality could potentially allow for selective participation of either the hydroxyl or thiol group, or even subsequent intramolecular reactions, providing a rapid pathway to complex heterocyclic scaffolds of significant interest in medicinal chemistry. ensta-paris.fr
The presence of three distinct and chemically addressable functional groups makes this compound a useful intermediate in multistep organic synthesis. chemimpex.com The nitro, hydroxyl, and thiol groups can be modified selectively under different reaction conditions. For example, the nitro group can be reduced to an amine, the phenol can be alkylated or acylated, and the thiol can undergo oxidation or alkylation. This versatility allows it to serve as a scaffold for building more elaborate molecules.
While specific, large-scale syntheses using this compound as a key intermediate may not be widely publicized, related structures are known to be valuable precursors. For instance, 4-methoxy-2-nitrophenol (B75764) is recognized as a versatile intermediate for creating complex molecules like dyes and pharmaceuticals. chemimpex.com Similarly, derivatives of 2-mercaptobenzoxazole (B50546) are used as starting materials for synthesizing new compounds with potential antitumor activity. nih.gov By analogy, this compound is a valuable building block for chemists aiming to construct complex target molecules with tailored electronic and structural properties for applications in materials science and pharmaceutical development.
Applications in Advanced Analytical Chemistry Methodologies
Reagent in Detection and Quantification Studies
No published research or data could be located that describes the use of this compound as a reagent for the detection and quantification of any analytes.
As a pH Indicator in Spectroscopic Assays
There is no available information on the properties of this compound as a pH indicator, including its pKa value or any observable colorimetric or spectroscopic changes in response to varying pH levels.
Contribution to Fundamental Studies of Chemical Kinetics and Thermodynamics
No studies were found that utilize this compound to investigate the kinetics or thermodynamics of chemical reactions.
Future Research Directions and Emerging Paradigms
Development of Novel Green Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce the environmental impact of chemical processes. ejcmpr.com Future research in the synthesis of 4-Mercapto-2-nitrophenol will likely prioritize the development of environmentally benign routes that minimize waste, avoid hazardous reagents, and utilize renewable resources.
Key areas of focus will include:
Use of Greener Solvents: Shifting from traditional volatile organic solvents to greener alternatives such as water, supercritical fluids, or bio-based solvents. tandfonline.com Aqueous synthesis is particularly attractive as it is non-toxic, non-flammable, and readily available.
Catalytic Approaches: Employing catalytic methods, including biocatalysis and nanocatalysis, to improve reaction efficiency and selectivity under milder conditions. mdpi.com Enzymes, for instance, can offer high specificity and operate in aqueous environments at ambient temperature and pressure.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing the generation of byproducts.
Energy Efficiency: Exploring alternative energy sources like microwave or ultrasound irradiation to accelerate reaction rates and reduce energy consumption compared to conventional heating methods. tandfonline.com
Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches for Phenolic Compounds
| Feature | Traditional Synthesis | Potential Green Synthesis |
| Solvent | Volatile Organic Solvents (e.g., Toluene, Dichloromethane) | Water, Supercritical CO₂, Bio-solvents |
| Catalyst | Stoichiometric strong acids/bases, heavy metals | Biocatalysts (enzymes), Nanocatalysts, Acid/base catalysts on solid supports |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound, Photochemical methods |
| Byproducts | Significant generation of waste | Minimized waste through high atom economy |
| Reagents | Use of hazardous and toxic reagents | Utilization of safer, renewable starting materials |
Exploration of Advanced Catalytic Systems Incorporating this compound
The distinct functional groups of this compound make it an intriguing candidate for incorporation into advanced catalytic systems. The thiol group can act as a strong coordinating ligand for metal centers, while the nitro and hydroxyl groups can modulate the electronic properties of the catalyst or participate directly in catalytic cycles.
Future research is anticipated in the following directions:
Ligand Development: Synthesizing metal complexes where this compound or its derivatives serve as ligands. The "soft" nature of the sulfur atom makes it a good ligand for "soft" metals like gold, silver, and palladium, which are known for their catalytic activity in a wide range of organic transformations. acs.org
Nanocatalysis: Using this compound to functionalize the surface of metal nanoparticles. mdpi.com The thiol group provides a strong anchor to the nanoparticle surface, while the other functional groups can influence the catalytic activity and selectivity of the nanoparticles in reactions such as the reduction of nitrophenols, a model reaction for wastewater treatment. acs.orgacs.org
Organocatalysis: Investigating the potential of this compound and its derivatives to act as organocatalysts, where the acidic phenol (B47542) and the nucleophilic thiol could participate in activating substrates.
In-depth Mechanistic Investigations of Complex Reactions
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new reactions. The interplay between the three functional groups can lead to complex and interesting chemical behavior.
Future mechanistic studies will likely involve:
Spectroscopic and Computational Analysis: Utilizing advanced spectroscopic techniques (e.g., in-situ NMR, time-resolved spectroscopy) and computational chemistry to identify and characterize transient intermediates and transition states. science.gov This can provide insights into the specific roles of the nitro, hydroxyl, and mercapto groups in the reaction pathway.
Radical Reactions: Investigating the potential for this compound to participate in or mediate radical reactions, given that nitroaromatics and thiols can be involved in single-electron transfer processes. science.gov
Predictive Modeling and Machine Learning in Compound Design
The integration of computational tools, particularly predictive modeling and machine learning, is revolutionizing chemical research by accelerating the discovery and optimization of new molecules and materials. researchgate.netsas.com
For this compound, these approaches can be applied to:
Property Prediction: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the physicochemical properties, reactivity, and potential biological activity of its derivatives.
Virtual Screening: Using machine learning algorithms to screen large virtual libraries of this compound derivatives to identify candidates with desired properties for specific applications, such as catalysis or materials science. coursera.orgnih.gov
Reaction Optimization: Employing machine learning models to predict optimal reaction conditions (e.g., temperature, catalyst loading, solvent) for the synthesis and transformation of this compound, reducing the need for extensive experimental screening. researchgate.net
Table 2: Applications of Predictive Modeling in the Study of this compound
| Application Area | Modeling Technique | Predicted Outcome | Potential Impact |
| Catalyst Design | Density Functional Theory (DFT), Machine Learning | Catalytic activity, Selectivity, Stability of metal complexes | Rational design of more efficient catalysts |
| Materials Science | Molecular Dynamics (MD), Monte Carlo Simulations | Self-assembly behavior, Adsorption properties on surfaces | Design of functional nanomaterials and sensors |
| Synthetic Chemistry | Machine Learning, AI-driven retrosynthesis | Reaction yields, Optimal reaction conditions, Novel synthetic routes | Acceleration of the discovery and synthesis of new derivatives |
| Property Prediction | QSAR/QSPR | Electronic properties, pKa, Redox potential | Tailoring derivatives for specific electronic or sensing applications |
Expanding the Scope of Derivatization for Tailored Reactivity
The presence of three distinct and reactive functional groups on the this compound scaffold offers vast opportunities for derivatization. By selectively modifying these groups, a diverse library of compounds with tailored reactivity and properties can be generated. researchgate.net
Future research will likely focus on:
Selective Functionalization: Developing synthetic methodologies for the selective modification of the thiol, hydroxyl, or nitro group, allowing for precise control over the final molecular structure. For instance, the thiol can be alkylated or oxidized, the phenol can be etherified or esterified, and the nitro group can be reduced to an amine, which can then be further functionalized.
Multifunctional Molecules: Creating more complex molecules by attaching other functional units, such as fluorophores, polymers, or biomolecules, to the this compound core.
Combinatorial Chemistry: Applying combinatorial approaches to rapidly synthesize and screen libraries of this compound derivatives to discover new compounds with enhanced performance in areas like catalysis, sensing, or materials science. mdpi.com
Integration into Supramolecular Chemistry and Nanotechnology Research
The fields of supramolecular chemistry and nanotechnology rely on the self-assembly of molecular components to create highly ordered and functional systems. numberanalytics.comdatanose.nl this compound is an excellent candidate for a building block in these areas due to its ability to form non-covalent interactions and to bind to surfaces.
Emerging research directions include:
Self-Assembled Monolayers (SAMs): Utilizing the thiol group to form well-ordered SAMs on gold surfaces. acs.org The nitro and hydroxyl groups exposed at the monolayer-environment interface can be used to control surface properties such as wettability or to act as recognition sites for sensing applications.
Functionalized Nanoparticles: Creating functionalized nanoparticles by capping them with this compound. acs.org These functionalized nanoparticles could find applications in catalysis, sensing, and drug delivery. numberanalytics.com
Supramolecular Assemblies: Exploring the use of this compound in the construction of more complex supramolecular structures, such as metal-organic frameworks (MOFs) or hydrogen-bonded networks. The directional nature of the hydrogen bonds involving the hydroxyl group and the potential for charge-transfer interactions involving the nitro-aromatic system can be exploited to guide the self-assembly process. researchgate.netresearchgate.net
Q & A
Q. What are the recommended methods for synthesizing 4-mercapto-2-nitrophenol, and how can purity be validated?
Synthesis of nitrophenol derivatives often involves phase-transfer catalysis or nucleophilic substitution. For example, 2-chloro-4-nitrophenyl-β-D-maltoside was synthesized using hepta-acetate-α-D-maltosyl bromide and 2-chloro-4-nitrophenol in a two-phase system . Adapting this method, this compound could be synthesized via thiol-group introduction using mercaptan reagents under controlled pH. Purity validation should combine HPLC (high-performance liquid chromatography) with UV-Vis spectroscopy, calibrated against reference standards. Melting point analysis (e.g., data from structurally similar compounds like 4-methyl-2-nitrophenol, melting point ~86–88°C ) can further confirm purity.
Q. How should researchers handle stability challenges during storage of this compound?
Nitrophenol derivatives are sensitive to light and temperature. Based on storage guidelines for 4-nitrophenol (CAS 100-02-7), which degrades under UV exposure , this compound should be stored in amber glass vials at –20°C in anhydrous conditions. Stability testing via periodic NMR or FT-IR spectroscopy is advised to monitor thiol-group oxidation or nitro-group reduction. For long-term storage, inert atmospheres (argon or nitrogen) are recommended .
Q. What analytical techniques are optimal for characterizing this compound’s structure and reactivity?
- Structural confirmation : Use H/C NMR to resolve aromatic proton environments and confirm nitro/thiol substituent positions.
- Reactivity profiling : Cyclic voltammetry can assess redox behavior, particularly the nitro-to-amine reduction potential.
- Spectroscopic validation : FT-IR for –SH (2500–2600 cm) and –NO (1520–1350 cm) functional groups .
Advanced Research Questions
Q. How can contradictory data on the toxicokinetics of nitrophenol derivatives be resolved in studies of this compound?
Contradictions in nitrophenol toxicokinetics (e.g., interspecies metabolic differences ) require rigorous cross-validation. For this compound:
- Conduct parallel in vitro (hepatocyte assays) and in vivo (rodent models) studies to compare metabolic pathways.
- Use LC-MS/MS to identify species-specific metabolites, such as sulfated or glucuronidated derivatives.
- Address data gaps by evaluating placental transfer potential, as fetal hemoglobin may be sensitive to nitro-aromatics .
Q. What experimental designs are critical for assessing the environmental fate of this compound?
- Photodegradation studies : Simulate sunlight exposure using xenon-arc lamps and monitor degradation products via GC-MS .
- Aquatic toxicity assays : Use Daphnia magna or zebrafish embryos to evaluate LC values, noting thiol-mediated toxicity mechanisms.
- Soil adsorption experiments : Apply batch equilibrium methods with varying pH to measure K (organic carbon partition coefficient), critical for predicting groundwater contamination .
Q. How can researchers reconcile open-data requirements with privacy concerns when sharing toxicological data on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
